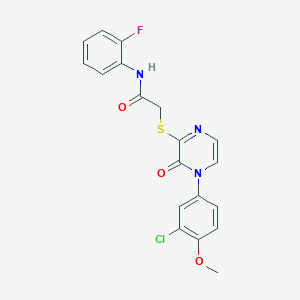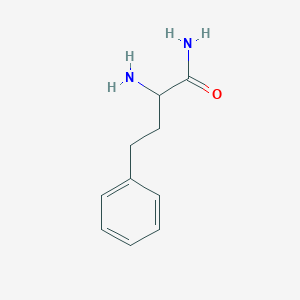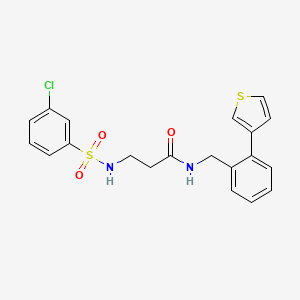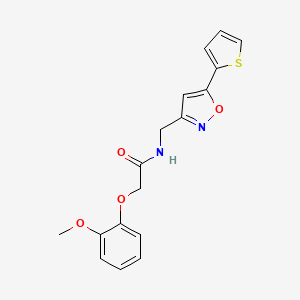![molecular formula C16H24N6O B2914416 1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-3-ol CAS No. 2380008-82-0](/img/structure/B2914416.png)
1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a triazolo-pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This can be done using enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . The reaction conditions typically involve heating the reactants in a microwave reactor, resulting in high yields and short reaction times. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Condensation: It can also participate in condensation reactions, forming larger molecules by combining with other compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The triazolo-pyrimidine core is known to interact with various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it can act as an inverse agonist of RORγt, a nuclear receptor involved in immune response regulation . The compound may also inhibit other enzymes such as PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
Comparison with Similar Compounds
1-(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share the triazolo-pyrimidine core and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar structure but differ in the arrangement of nitrogen atoms in the ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds also share structural similarities and are used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidin-4-yl and pyrrolidin-3-ol groups, which contribute to its distinct biological activities and applications.
Properties
IUPAC Name |
1-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-11-12(2)19-16-17-10-18-22(16)15(11)20-6-3-13(4-7-20)21-8-5-14(23)9-21/h10,13-14,23H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQFLBGCHBRGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)N4CCC(C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate](/img/structure/B2914336.png)
![3-(2-tert-butyl-6-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2914337.png)
![1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B2914338.png)
![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/new.no-structure.jpg)
![{1-[3-(naphthalen-2-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2914343.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2914344.png)
![3,4,5-triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2914345.png)
![4-[3-(3-Chlorophenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2914346.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2914350.png)

![2-[(3,5-difluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2914356.png)
